Phalloidin-f-HM-SiR

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

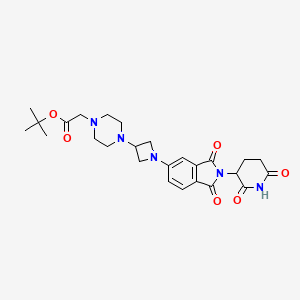

Phalloidin-f-HM-SiR is a multifunctional dye used extensively in biological experiments. It is particularly valuable for its ability to bind and stabilize filamentous actin (F-actin), making it an essential tool for visualizing actin filaments in various cell types. This compound is derived from phalloidin, a toxin found in the death cap mushroom (Amanita phalloides), and is conjugated with a fluorescent dye to facilitate imaging applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phalloidin-f-HM-SiR involves the conjugation of phalloidin with a fluorescent dye. The process typically includes the following steps:

Activation of Phalloidin: Phalloidin is first activated using a suitable reagent, such as N-hydroxysuccinimide (NHS) ester, to form an intermediate that can react with the dye.

Conjugation with Fluorescent Dye: The activated phalloidin is then reacted with a fluorescent dye, such as silicon rhodamine (SiR), under controlled conditions to form the final product, this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of phalloidin are activated using NHS ester or similar reagents.

Large-Scale Conjugation: The activated phalloidin is then conjugated with the fluorescent dye in large reactors, ensuring consistent quality and yield.

Purification and Quality Control: The final product is purified using chromatography techniques and subjected to rigorous quality control to ensure its purity and functionality.

Análisis De Reacciones Químicas

Types of Reactions

Phalloidin-f-HM-SiR primarily undergoes conjugation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions.

Common Reagents and Conditions

Activation Reagent: N-hydroxysuccinimide (NHS) ester

Conjugation Reagent: Silicon rhodamine (SiR)

Reaction Conditions: Mild temperatures (20-25°C), neutral pH (7.0-7.4), and aqueous solvents.

Major Products

The major product of the conjugation reaction is this compound, a fluorescently labeled phalloidin derivative that retains the ability to bind and stabilize F-actin .

Aplicaciones Científicas De Investigación

Phalloidin-f-HM-SiR has a wide range of applications in scientific research, including:

Cell Biology: Used to visualize and study the organization and dynamics of actin filaments in various cell types.

Histopathology: Employed in tissue staining to highlight actin structures in fixed tissue samples.

Neuroscience: Utilized to investigate the role of actin in neuronal development and function.

Cancer Research: Helps in studying the cytoskeletal changes associated with cancer cell migration and metastasis.

Drug Discovery: Assists in screening compounds that affect actin dynamics and cytoskeletal organization

Mecanismo De Acción

Phalloidin-f-HM-SiR exerts its effects by binding tightly to filamentous actin (F-actin) and preventing its depolymerization. This stabilization of actin filaments allows for the visualization of actin structures in cells and tissues. The fluorescent dye conjugated to phalloidin enables the detection of these structures using fluorescence microscopy. The primary molecular target of this compound is F-actin, and its binding prevents the dissociation of actin subunits from filament ends .

Comparación Con Compuestos Similares

Phalloidin-f-HM-SiR is unique in its combination of phalloidin and silicon rhodamine (SiR) dye, providing superior fluorescence properties compared to other phalloidin derivatives. Similar compounds include:

Phalloidin-FITC: Conjugated with fluorescein isothiocyanate (FITC), used for actin staining but with lower photostability.

Phalloidin-TRITC: Conjugated with tetramethylrhodamine isothiocyanate (TRITC), offering different spectral properties.

This compound stands out due to its enhanced photostability and brightness, making it a preferred choice for long-term imaging studies .

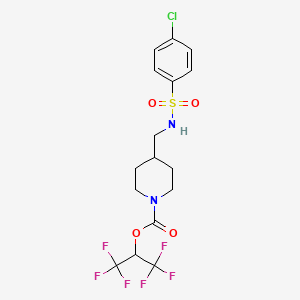

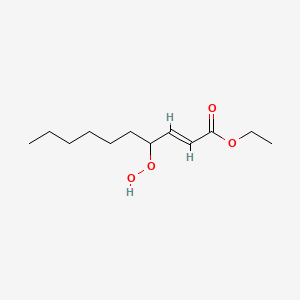

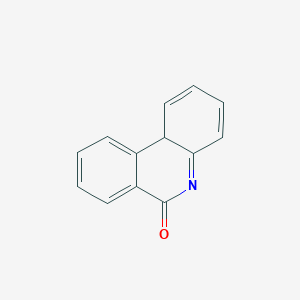

Propiedades

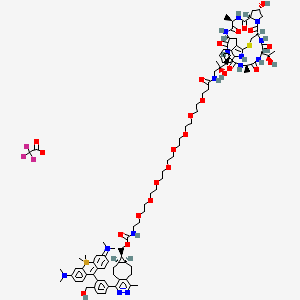

Fórmula molecular |

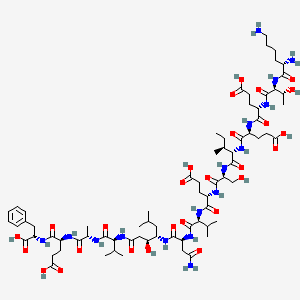

C96H131F3N14O24SSi |

|---|---|

Peso molecular |

1982.3 g/mol |

Nombre IUPAC |

[7-(dimethylamino)-10-[5-[(4S,5S,6R)-5-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-2-hydroxy-3-[(1R,14R,18S,20R,23R,28R,31R,34S)-18-hydroxy-34-[(1R)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxymethyl]-13-methyl-11,12-diazatricyclo[7.4.0.04,6]trideca-1(13),9,11-trien-10-yl]-2-(hydroxymethyl)phenyl]-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C94H130N14O22SSi.C2HF3O2/c1-55-64-22-23-65-66(24-25-68(64)84(105-104-55)59-16-17-60(51-109)71(44-59)82-69-20-18-61(106(6)7)45-79(69)132(10,11)80-46-62(107(8)9)19-21-70(80)82)73(65)52-130-93(120)95-27-29-123-31-33-125-35-37-127-39-41-129-43-42-128-40-38-126-36-34-124-32-30-122-28-26-81(112)96-54-94(5,121)49-76-88(116)97-57(3)86(114)103-83(58(4)110)90(118)101-77-53-131-91-72(67-14-12-13-15-74(67)102-91)48-75(87(115)100-76)99-85(113)56(2)98-89(117)78-47-63(111)50-108(78)92(77)119;3-2(4,5)1(6)7/h12-21,44-46,56-58,63,65-66,73,75-78,83,102,109-111,121H,22-43,47-54H2,1-11H3,(H7-,95,96,97,98,99,100,101,103,112,113,114,115,116,117,118,120);(H,6,7)/t56-,57-,58-,63+,65+,66-,73+,75-,76-,77+,78-,83+,94+;/m1./s1 |

Clave InChI |

HUNYPONRFHFXKV-ZDXSRWKGSA-N |

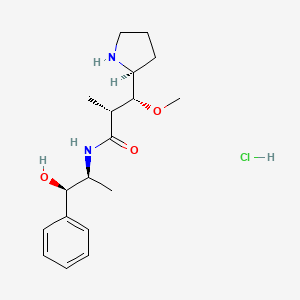

SMILES isomérico |

C[C@@H]1C(=O)N[C@@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N1)O)NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)C[C@@](C)(CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC[C@H]6[C@@H]7[C@H]6CCC8=C(N=NC(=C8CC7)C)C9=CC(=C(C=C9)CO)C1=C2C=CC(=[N+](C)C)C=C2[Si](C2=C1C=CC(=C2)N(C)C)(C)C)O)C)[C@@H](C)O.C(=O)(C(F)(F)F)[O-] |

SMILES canónico |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC6C7C6CCC8=C(N=NC(=C8CC7)C)C9=CC(=C(C=C9)CO)C1=C2C=CC(=[N+](C)C)C=C2[Si](C2=C1C=CC(=C2)N(C)C)(C)C)O)C)C(C)O.C(=O)(C(F)(F)F)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)

![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)